Malachite (Cu2(CO3)(OH)2)

Description

Contextualization of Malachite in Mineralogical and Geochemical Sciences

In the realms of mineralogy and geochemistry, malachite is classified as a secondary copper mineral. spiritualgemmologist.com It typically forms in the oxidized zones of copper deposits, resulting from the weathering and alteration of primary copper sulfide (B99878) minerals like chalcopyrite and bornite (B72238). geologyscience.comspiritualgemmologist.com This formation process occurs when copper-bearing rocks are exposed to water, carbon dioxide, and oxygen, leading to chemical reactions that precipitate malachite. lineagem.itspiritualgemmologist.com

Malachite is frequently found in association with other copper minerals, most notably the blue copper carbonate, azurite (B1638891) (Cu₃(CO₃)₂(OH)₂). wikipedia.orgusgs.gov In fact, malachite is often more common than azurite and can form pseudomorphs, where it replaces the crystal structure of azurite over time. wikipedia.orgresearchgate.net The presence of both minerals serves as a strong indicator for geologists exploring for copper deposits. usgs.govnumberanalytics.com Its occurrence is particularly noted in limestone-rich areas, which provide the necessary carbonate ions for its formation. wikipedia.org

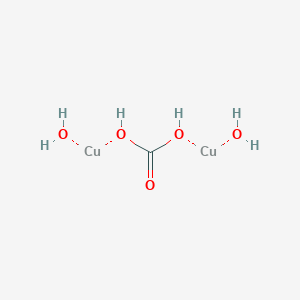

The crystal structure of malachite belongs to the monoclinic system. wikipedia.orgcontempocrystals.com It is composed of chains of alternating copper (Cu²⁺) and hydroxide (B78521) (OH⁻) ions, which are interwoven with isolated carbonate (CO₃²⁻) ions. wikipedia.orgcontempocrystals.com This intricate atomic arrangement is responsible for its physical properties and characteristic fibrous, botryoidal (grape-like), and stalagmitic formations. wikipedia.orgcontempocrystals.com

Significance of Malachite in Academic Inquiry

The study of malachite holds considerable importance across various academic disciplines. For geologists and mineralogists, its formation processes provide a window into the weathering and oxidation of copper ore bodies. geologyscience.comresearchgate.net By analyzing the geochemistry of malachite, including its trace element composition, researchers can deduce information about the groundwater environment and the original copper sulfide minerals from which it formed. researchgate.netgeologica-balcanica.eu

Furthermore, malachite serves as a valuable indicator mineral in the field of mineral exploration. numberanalytics.comgov.bc.ca Its presence at the surface can signal larger, economically significant copper deposits buried deeper underground. usgs.govnaturalpigments.com The study of its distribution and characteristics helps to vector towards potential ore bodies, making exploration efforts more efficient and cost-effective. numberanalytics.com

In the field of materials science and chemistry, research has explored the synthesis of malachite and its related compounds. For instance, studies have investigated the co-precipitation of zincian malachite, which has applications in catalysis. mpg.de Understanding the thermal stability and decomposition of malachite is also crucial, particularly in the context of smelting to extract copper metal. wikipedia.orgresearchgate.net

Evolution of Research Perspectives on Malachite

Historically, research and human interest in malachite were primarily driven by its use as a gemstone, ornamental stone, and pigment. geologyscience.comyoutube.comyoutube.com Archaeological evidence indicates that malachite was mined and smelted for copper as far back as 4000 BCE in the Sinai and Timna Valley. hmns.orgwikipedia.org Ancient Egyptians also ground it into a fine powder for use as eye paint and in tomb paintings, associating its green color with life and resurrection. hmns.orgnaturalpigments.com

The scientific study of malachite began with its formal description and classification within the field of mineralogy. Early research focused on its physical and chemical properties, crystallography, and its association with other minerals. arizona.edu The name "malachite" itself is derived from the Greek word "malache" for the mallow plant, alluding to the mineral's green leaf-like color. geologyscience.comlineagem.it

In more recent times, research has evolved to encompass more sophisticated analytical techniques. Studies now delve into the microscopic and even atomic-level details of its structure and formation. researchgate.netaps.orgarxiv.org For example, research using techniques like LA-ICP-MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry) has allowed for detailed trace element analysis to pinpoint the provenance of archaeological artifacts made from malachite. geologica-balcanica.eu Furthermore, advanced studies have explored the magnetic properties of malachite and how they evolve under pressure, revealing complex quantum effects within its crystal lattice. aps.orgarxiv.org The focus has also shifted to understanding its role in broader geological systems, such as its formation in karstic (cave-like) environments. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Physical and Crystallographic Properties of Malachite

| Property | Value |

| Chemical Formula | Cu₂(CO₃)(OH)₂ |

| Crystal System | Monoclinic |

| Crystal Class | Prismatic (2/m) |

| Space Group | P2₁/a |

| Color | Bright green, dark green, blackish green |

| Streak | Light green |

| Luster | Adamantine to vitreous; silky if fibrous; dull to earthy |

| Hardness (Mohs) | 3.5 - 4 |

| Specific Gravity | 3.6 - 4.05 g/cm³ |

| Cleavage | Perfect on {201}, Fair on {010} |

| Fracture | Subconchoidal to uneven |

| Optical Properties | Biaxial (-) |

| Refractive Index | nα = 1.655, nβ = 1.875, nγ = 1.909 |

| Birefringence | 0.254 |

Data sourced from multiple references. geologyscience.comwikipedia.orgcontempocrystals.commindat.orgwebmineral.com

Table 2: Chemical Composition of Malachite

| Constituent | Percentage |

| Copper(II) Oxide (CuO) | 71.9% |

| **Carbon Dioxide (CO₂) ** | 19.9% |

| Water (H₂O) | 8.2% |

| Copper (Cu) | 57.4% |

Data sourced from reference geologyscience.com.

Structure

2D Structure

Properties

CAS No. |

1319-53-5 |

|---|---|

Molecular Formula |

CH6Cu2O5 |

Molecular Weight |

225.15 g/mol |

IUPAC Name |

carbonic acid;copper;dihydrate |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2 |

InChI Key |

CKOFTLIGGWQUIB-UHFFFAOYSA-N |

SMILES |

C(=O)(O)O.O.O.[Cu].[Cu] |

Canonical SMILES |

C(=O)(O)O.O.O.[Cu].[Cu] |

Other CAS No. |

12069-69-1 |

Origin of Product |

United States |

Mineralogical and Crystallographic Investigations of Malachite Cu2 Co3 Oh 2

Crystal Structure Determination and Refinement

The crystal structure of malachite has been thoroughly investigated using techniques such as X-ray and neutron diffraction. geoscienceworld.orgnih.gov These studies have provided a precise understanding of the arrangement of atoms within the malachite lattice.

Malachite crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle. wikipedia.org Specifically, it belongs to the space group P2₁/a. scispace.comresearchgate.netresearchgate.net This space group designation indicates a primitive unit cell with a two-fold screw axis and a glide plane perpendicular to the b-axis. The crystal class is prismatic (2/m). wikipedia.org

The unit cell is the fundamental repeating unit of a crystal structure. For malachite, the dimensions of this cell have been determined with high precision. Representative unit cell parameters are:

a ≈ 9.502 Å

b ≈ 11.974 Å

c ≈ 3.240 Å

β ≈ 98.75° mindat.org

These parameters can exhibit slight variations depending on the specific specimen and analytical conditions. mdpi.com For instance, high-pressure studies have shown that the unit cell parameters contract anisotropically, with the a and c axes showing more significant reduction under pressure. aps.org The unit cell volume is approximately 364.35 ų. mindat.org

| Parameter | Value | Source |

|---|---|---|

| a | 9.502 Å | mindat.org |

| b | 11.974 Å | mindat.org |

| c | 3.240 Å | mindat.org |

| β | 98.75° | mindat.org |

| Volume | 364.35 ų | mindat.org |

The crystal structure of malachite is composed of chains of alternating copper (Cu²⁺) ions and hydroxide (B78521) (OH⁻) ions. wikipedia.org These chains are woven between isolated triangular carbonate (CO₃²⁻) groups. wikipedia.org Each copper ion is coordinated to two hydroxyl ions and two carbonate ions. wikipedia.org

The copper ions exist in two different coordination environments, both of which are elongated octahedra, a distortion attributed to the Jahn-Teller effect. scispace.comscispace.com These octahedra share edges to form ribbons that run along the c-axis. geoscienceworld.orgschweizerbart.de These ribbons are then linked together through corner-sharing to create corrugated layers parallel to the (100) plane. geoscienceworld.orgschweizerbart.de The carbonate groups act as interconnecting units between these layers. geoscienceworld.orgschweizerbart.de This arrangement of polyhedral linkages creates a stable, three-dimensional framework.

Unit Cell Parameters and Structural Variations

Structural Relationships within the Rosasite-Malachite Mineral Group

Malachite is a member of the rosasite-malachite group, a series of minerals with the general formula Me₂²⁺(CO₃)(OH)₂. researchgate.netxray.cz The minerals in this group share structural similarities, with two primary structure types: the malachite-like structure and the rosasite-like structure. researchgate.net

Glaukosphaerite ((Cu,Ni)₂(CO₃)(OH)₂) and pokrovskite (Mg₂(CO₃)(OH)₂) are isostructural with rosasite, all crystallizing in the monoclinic space group P2₁/a. scispace.comgeoscienceworld.org Although they share the same space group as malachite, the arrangement of their structural components differs. geoscienceworld.orgschweizerbart.de The structures of glaukosphaerite and pokrovskite are built from similar corrugated layers of edge-sharing octahedra and interconnecting carbonate groups as seen in malachite. geoscienceworld.orgschweizerbart.de However, the orientation of these layers relative to the symmetry elements is different, leading to the distinct rosasite-like structural model. geoscienceworld.orgschweizerbart.de

| Mineral | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |

|---|---|---|---|---|---|---|---|

| Malachite | Cu₂(CO₃)(OH)₂ | P2₁/a | 9.502 | 11.974 | 3.240 | 98.75 | mindat.org |

| Glaukosphaerite | (Cu,Ni)₂(CO₃)(OH)₂ | P2₁/a | 12.0613 | 9.3653 | 3.1361 | 98.085 | scispace.comgeoscienceworld.org |

| Pokrovskite | Mg₂(CO₃)(OH)₂ | P2₁/a | 12.2396 | 9.3506 | 3.1578 | 96.445 | scispace.comgeoscienceworld.org |

Isomorphous substitution, the replacement of one ion by another of similar size and charge, is common within the rosasite-malachite group. gtk.fi This leads to the formation of solid solution series. The substitution of copper (Cu²⁺) by other divalent cations such as nickel (Ni²⁺), cobalt (Co²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺) is well-documented. xray.czresearchgate.net

Cu-Ni: Glaukosphaerite represents a point in the solid solution series between malachite and nullaginite (Ni₂(CO₃)(OH)₂). geoscienceworld.org

Cu-Co: Kolwezite ((Cu,Co)₂(CO₃)(OH)₂) is a member of this series, and studies on synthetic cobaltoan malachites show that increasing cobalt content leads to a decrease in the unit-cell volume. geoscienceworld.orgresearchgate.net

Cu-Zn: Rosasite ((Cu,Zn)₂(CO₃)(OH)₂) is a well-known example of Cu-Zn substitution. xray.cz Zincian malachite, a variety of malachite with partial substitution of Cu²⁺ by Zn²⁺, is also known. researchgate.net

Cu-Mg: McGuinnessite ((Mg,Cu)₂(CO₃)(OH)₂) demonstrates the substitution of copper by magnesium. xray.cz

The extent of these substitutions can influence the stability of the malachite versus the rosasite structure type. The malachite structure appears to be more stable with high concentrations of Cu²⁺ due to the Jahn-Teller effect. researchgate.net

Influence of Cationic Substitution on Crystal Parameters

Research has shown that as the concentration of zinc increases in the malachite structure, the lattice parameters exhibit a linear, Vegard-type trend. mpg.de The incorporation of Zn²⁺ into the malachite lattice during synthesis can be achieved through methods like co-precipitation. mpg.de Studies have successfully synthesized phase-pure zincian malachite, (Cu₁₋ₓZnₓ)₂(OH)₂CO₃, with substitution levels (x) as high as 0.5. researchgate.netresearchgate.net This substitution leads to a detectable shift in the crystal lattice due to the reduction of the average Jahn-Teller distortion that characterizes the CuO₆ octahedra in pure malachite. researchgate.net

The substitution of Cu²⁺ with Zn²⁺ generally results in a contraction of the unit cell volume. acs.org An increase in ZnO content corresponds with changes in the cell volume and lattice parameters, providing a method to estimate the zinc fraction using X-ray diffraction (XRD) patterns. acs.org For example, the unit cell volume for pure malachite is approximately 364.35 ų, whereas substitution can reduce this value. acs.org

Beyond zinc, magnesium (Mg²⁺) has also been investigated as a substituent cation. The introduction of Mg²⁺ can further alter the crystal parameters. Interestingly, the substitution of Cu²⁺ with both Zn²⁺ and Mg²⁺ has been observed to cause a contraction of the unit cell volume. acs.org This is attributed to Mg²⁺ (effective ionic radius of 0.72 Å) replacing Zn²⁺ (0.74 Å), leading to a more compact structure. acs.org The stability of the resulting structure is enhanced, particularly due to the formation of stable -Cu-O-Mg- bonds. researchgate.net

The following table summarizes the effect of zinc substitution on the lattice parameters of malachite.

Table 1: Effect of Zinc Substitution on Malachite Lattice Parameters

| Sample (x in (Cu₁₋ₓZnₓ)₂(OH)₂CO₃) | a (Å) | b (Å) | c (Å) | **β (°) ** | **Cell Volume (ų) ** |

|---|---|---|---|---|---|

| Pure Malachite (x=0) | 9.502 | 11.974 | 3.240 | 98.75 | 364.35 mindat.org |

| Zincian Malachite (x≈0.27) | ~9.45 | ~12.05 | ~3.20 | ~98.5 | Decreased mpg.deacs.org |

Note: Exact values for zincian malachite vary depending on the precise level of substitution. The trend shows a general decrease in 'a' and 'c' parameters and an increase in the 'b' parameter as zinc content increases towards that of rosasite.

Crystallographic Studies of Malachite (Cu₂(CO₃)(OH)₂) Surfaces

The external morphology of a crystal is an expression of its internal structure and the relative stability of its different crystal faces. In malachite, several crystal faces are commonly observed, including {100}, {010}, {001}, {110}, and {201}. arizona.edu The thermodynamic stability of these faces is related to their surface energy, which is a function of the density of broken chemical bonds at the surface.

Mineralogical data reveal that malachite has perfect cleavage on the {201} plane and fair cleavage on the {010} plane. mindat.orgarizona.edu Cleavage planes represent surfaces of structural weakness where the bonds are minimized. Consequently, these planes are often the most thermodynamically stable surfaces. The perfect cleavage on {201} strongly suggests that this is a primary stable crystal face. The structure of malachite consists of chains of Cu²⁺ and OH⁻ ions cross-linked by carbonate (CO₃²⁻) groups. wikipedia.org The arrangement of these chains and the orientation of the carbonate groups dictate the strength of bonding in different directions, leading to the observed cleavage and face stability. Twinning is also very common in malachite, particularly on the {100} and {201} planes, further highlighting the significance of these crystallographic orientations. arizona.edu

The arrangement of atoms at a crystal surface can differ from the ideal termination of the bulk structure. Due to the presence of broken bonds, surface atoms often undergo rearrangement to minimize surface energy, a phenomenon known as surface relaxation or reconstruction. uni-koeln.debibliotekanauki.pl Surface relaxation involves a change in the spacing between the outermost atomic layers, while surface reconstruction involves a more significant change where the surface atoms form a different two-dimensional structure compared to the bulk. bibliotekanauki.pl

For malachite, the bulk crystal structure consists of chains of alternating copper ions and hydroxide ions, which are interwoven between isolated triangular carbonate ions. wikipedia.org Each copper ion is bonded to two hydroxyl ions and two carbonate ions. wikipedia.org When a surface is created by cleaving the crystal, these coordination environments are disrupted.

While detailed atomic-level studies specifically on malachite surface reconstruction are limited, the principles of surface science suggest that the surface will terminate in a way that satisfies charge neutrality and minimizes dangling bonds. The most stable surfaces, such as the {201} and {010} faces, would represent the lowest energy configurations of this terminated structure. It is plausible that the surface atoms undergo relaxation, where the positions of the surface Cu²⁺, OH⁻, and CO₃²⁻ ions shift slightly from their bulk positions to achieve a more stable electronic and geometric configuration. The curled and curved forms sometimes observed in malachite and related mixed crystals can be explained by internal structural strain, where different layers within the crystal have slightly different lattice parameters, leading to a thermodynamically stable curved "sandwich" structure rather than a flat face. fmm.ru This indicates that atomic-level arrangements are driven by the minimization of strain energy, which is a key factor in surface stability and reconstruction.

Geochemical Processes and Formation Mechanisms of Malachite Cu2 Co3 Oh 2

Supergene Weathering and Oxidation of Primary Copper Sulfides

Malachite commonly forms as a result of supergene weathering, a process that occurs near the Earth's surface where ore deposits are altered by descending meteoric water. wikipedia.orgwikipedia.org This process involves the oxidation of primary (hypogene) copper sulfide (B99878) minerals, leading to the leaching of copper and its subsequent reprecipitation as secondary minerals like malachite. portergeo.com.auvaia.com This transformation typically happens in the oxidized zone of copper deposits, which is rich in oxygen. spiritualgemmologist.comwikipedia.org

Role of Precursor Copper Minerals (e.g., Chalcopyrite, Bornite) in Malachite Genesis

The formation of malachite is fundamentally dependent on the presence of primary copper sulfide minerals, which serve as the initial source of copper. geologyscience.com Chalcopyrite (CuFeS₂) and bornite (B72238) (Cu₅FeS₄) are among the most significant precursor minerals. portergeo.com.augeologyscience.com

Chalcopyrite (CuFeS₂): As a widespread primary copper ore mineral, chalcopyrite is a common precursor to malachite. ufrgs.brgeologyscience.com During weathering, chalcopyrite oxidizes, releasing copper ions (Cu²⁺) into solution. geologyscience.comwikipedia.org This process is often associated with the formation of sulfuric acid, which further enhances the dissolution of primary minerals. wikipedia.org Malachite and azurite (B1638891) are recognized as liberation products of chalcopyrite during oxidation. geoscienceworld.org

Bornite (Cu₅FeS₄): Bornite is another primary sulfide that readily alters to form secondary copper minerals, including malachite. museum.walesresearchgate.net Its alteration in the supergene environment is a key pathway for malachite genesis. museum.wales Studies of ore deposits show that bornite can be replaced by malachite during weathering processes. mdpi.com

The alteration of these primary sulfides is a crucial first step. Rainwater and oxygen-rich surface waters infiltrate the rock, reacting with the copper sulfides to release copper ions. vaia.com These ions are then transported by groundwater to new locations where conditions are favorable for the precipitation of secondary minerals. wikipedia.orgvaia.com

Influence of Environmental Parameters (Water Activity, Carbon Dioxide Partial Pressure, Oxygen Fugacity)

The precipitation of malachite from copper-bearing solutions is highly sensitive to the surrounding environmental conditions. Key parameters include water activity, carbon dioxide partial pressure (pCO₂), and oxygen fugacity (ƒO₂).

Water Activity and Presence: Water is essential for the weathering of primary sulfides and acts as the medium for transporting dissolved copper ions. spiritualgemmologist.comquora.com The interaction of water with copper-bearing rocks initiates the chemical reactions that lead to malachite formation. spiritualgemmologist.com Areas with higher groundwater levels or more intense rainfall can facilitate more substantial malachite growth. spiritualgemmologist.com

Carbon Dioxide Partial Pressure (pCO₂): The availability of carbonate ions (CO₃²⁻) is critical for malachite precipitation. kristalai.eu These ions are typically sourced from dissolved atmospheric carbon dioxide in groundwater or the dissolution of carbonate host rocks like limestone. wikipedia.orgkristalai.eucrystalmountain.com.au The partial pressure of CO₂ in the environment influences the pH and the relative stability of different copper carbonate minerals. Malachite is the stable phase at CO₂ partial pressures less than 10⁻³·⁴⁵ atmospheres, while azurite forms at higher pressures. arizona.edu This makes the malachite/azurite transition very sensitive to small changes in pCO₂, especially since the equilibrium pressure is close to the normal atmospheric CO₂ partial pressure (10⁻³·⁵ atm). arizona.edu The abundance of malachite in many deposits is due to the neutralization of acidic fluids from sulfide oxidation by carbonate host rocks, which provides the necessary carbonate ions. mdpi.com

Oxygen Fugacity (ƒO₂): Oxygen fugacity, a measure of the availability of free oxygen, is a controlling factor in the oxidation of primary sulfides. researchgate.net High oxygen fugacity, typical of near-surface environments, promotes the breakdown of minerals like chalcopyrite and bornite, releasing copper into the system. spiritualgemmologist.comum.ac.ir The formation of secondary oxide and carbonate minerals, including malachite, occurs in these oxidizing conditions. spiritualgemmologist.comportergeo.com.au The process is part of a broader supergene enrichment cycle where descending, oxygenated waters drive the oxidation and redistribution of ore elements. wikipedia.org

| Parameter | Influence on Malachite Genesis | Source |

|---|---|---|

| Water Activity | Essential for weathering of primary copper sulfides and transport of dissolved copper ions. Higher water availability can lead to more significant malachite formation. | spiritualgemmologist.comquora.com |

| Carbon Dioxide Partial Pressure (pCO₂) | Provides the necessary carbonate ions for precipitation. Malachite is stable at pCO₂ < 10⁻³·⁴⁵ atm, while azurite is favored at higher pressures. | kristalai.euarizona.edumdpi.com |

| Oxygen Fugacity (ƒO₂) | High oxygen fugacity promotes the oxidation of primary sulfide minerals (e.g., chalcopyrite, bornite), releasing the copper required for malachite formation. | spiritualgemmologist.comresearchgate.netum.ac.ir |

Elucidation of Chemical Reaction Pathways Leading to Malachite Precipitation

Oxidation of Primary Sulfides: The initial step is the oxidative dissolution of a precursor mineral like chalcopyrite. This reaction is facilitated by oxygenated water and produces dissolved copper ions, ferrous iron, and sulfate (B86663), often resulting in acidic conditions. wikipedia.orggeologyscience.com

General Reaction for Chalcopyrite Oxidation: CuFeS₂(s) + 4O₂(aq) → Cu²⁺(aq) + Fe²⁺(aq) + 2SO₄²⁻(aq) geologyscience.com

Precipitation of Malachite: The copper ions (Cu²⁺) released into the groundwater can then react with carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) ions to precipitate malachite. The carbonate is often supplied by the dissolution of limestone (CaCO₃) or from CO₂ dissolved in the water. vaia.comkristalai.eu

Precipitation Reaction: 2Cu²⁺(aq) + CO₃²⁻(aq) + 2OH⁻(aq) → Cu₂(CO₃)(OH)₂(s)

The complete process often occurs when copper-rich, acidic solutions generated from the oxidation of sulfides migrate and are neutralized by contact with carbonate rocks, causing the pH to rise and malachite to precipitate. mdpi.com Malachite precipitation is favored under neutral to slightly basic pH conditions. mdpi.comculturalheritage.org

Hydrothermal and Karstic Environment Genesis

While supergene weathering is the most common mechanism, malachite can also form in other geological settings, such as through direct precipitation from hydrothermal fluids and within karstic systems.

Precipitation of Malachite from Mineral-Rich Hydrothermal Fluids

Malachite can precipitate directly from low-temperature, copper-rich hydrothermal fluids. crystalmountain.com.auaradon.com.augeologypage.com These mineral-rich waters, flowing through fractures and spaces deep underground, provide the necessary components for chemical precipitation as they cool or change in pressure and chemistry. wikipedia.orgcrystalmountain.com.auvandencollection.com This mode of formation is often associated with deposits where hydrothermal activity introduces copper into a carbonate-rich environment. geologyscience.commdpi.com In these settings, malachite can form as botryoidal, fibrous, or stalagmitic masses lining fractures and cavities. wikipedia.orgaradon.com.augeologypage.comvandencollection.com

Formation within Dissolution Cavities and Subsurface Groundwater Systems

Karstic environments, which are formed by the dissolution of soluble rocks like limestone and dolomite, provide ideal locations for malachite deposition. researchgate.netresearchgate.net The dissolution of the carbonate host rock creates cavities, voids, and an extensive network of subsurface channels. researchgate.net

Significance in Regional Copper Remobilization Processes

Malachite (Cu₂(CO₃)(OH)₂) plays a crucial role in the geochemical process of copper remobilization, particularly in supergene enrichment zones. This process involves the oxidation and leaching of primary copper sulfide minerals, followed by the transport and subsequent precipitation of secondary copper minerals like malachite. The formation of malachite is a key indicator of significant copper remobilization, often on a regional scale.

In regions with carbonate host rocks, such as the Katanga Copperbelt in the Democratic Republic of Congo, malachite is a common and high-grade copper ore. researchgate.net Its genesis is tied to the weathering of primary copper sulfides. researchgate.net Groundwater, enriched with atmospheric carbon dioxide, becomes a carbonic acid solution that percolates through the ore body. This acidic water dissolves primary copper sulfides (like chalcopyrite or bornite) in the oxidation zone, releasing copper ions (Cu²⁺) into the solution.

These copper-laden solutions then migrate downwards. When they encounter carbonate-rich rocks (limestones or dolomites), the acidic solution is neutralized, and the carbonate in the host rock provides the necessary carbonate ions (CO₃²⁻). researchgate.net This change in geochemical conditions, specifically the increase in pH and carbonate concentration, causes the copper ions to precipitate from the solution as basic copper carbonate, forming malachite. researchgate.netmdpi.com This process effectively remobilizes copper from its primary sulfide source and reconcentrates it in a secondary mineral form.

The presence of malachite in various forms, such as impregnations in siliciclastic rocks or as speleothems and crusts in dissolution cavities, points to different mechanisms of remobilization and precipitation. researchgate.net In fine-grained rocks, it can form through absolute enrichment or by replacing existing sulfide minerals. researchgate.net In karstic environments, the formation of malachite speleothems within voids indicates precipitation from groundwater that has moved significant distances, carrying dissolved copper. researchgate.net Therefore, the widespread occurrence of malachite serves as a powerful indicator of large-scale, low-temperature, hydrous remobilization of copper.

Geochemical Cycling and Inter-Mineral Interactions

Malachite (Cu₂(CO₃)(OH)₂) as an Index Mineral for Hydrous, Carbonate-Enriched Environments

Malachite is considered an important index mineral, providing valuable clues about the geochemical conditions of its formation. researchgate.net Its presence strongly indicates a hydrous, carbonate-enriched environment. The chemical formula of malachite itself, Cu₂(CO₃)(OH)₂, highlights the essential components for its formation: copper, carbonate, and hydroxyl ions, which implies the presence of water.

The formation of malachite is restricted to the oxidized zones of copper deposits, typically in near-surface environments where oxygenated groundwater can interact with primary copper ores. gemsandminerals.orgmainstreetrocks.com The process requires a source of carbonate, which is often supplied by the dissolution of surrounding limestone or other carbonate-bearing rocks. researchgate.netalexstrekeisen.it Therefore, finding malachite points to a geological setting where copper mineralization has been subjected to weathering processes in the presence of both water and carbonate.

The stability of malachite is sensitive to the partial pressure of carbon dioxide (Pco₂) and the pH of the environment. arizona.edu It generally forms under neutral to slightly basic pH conditions. mdpi.com These specific formation requirements make malachite a reliable indicator of past or present hydrous and carbonate-rich geochemical systems. Its structural chemistry, containing hydroxyl groups, also provides insights into the role of such minerals in the water cycle within the Earth's crust. researchgate.net

Role in Carbon Cycling Dynamics within Natural Systems

As a carbonate mineral, malachite plays a role in the geochemical cycling of carbon. The formation of malachite involves the sequestration of atmospheric or dissolved carbon dioxide into a solid mineral phase. This process begins when CO₂ dissolves in water to form carbonic acid (H₂CO₃), which then dissociates to provide carbonate ions (CO₃²⁻).

2CuFeS₂ (Chalcopyrite) + 5O₂ + 2H₂O + 2CaCO₃ (Calcite) → Cu₂(CO₃)(OH)₂ (Malachite) + 2Fe(OH)₃ (Goethite) + 4S + CO₂

Coexistence and Paragenesis with Associated Secondary Copper Minerals (e.g., Azurite, Chrysocolla, Cuprite)

Malachite is frequently found in association with other secondary copper minerals, and their coexistence and paragenetic relationships (the sequence of mineral formation) provide detailed information about the evolution of geochemical conditions in the oxidation zone of copper deposits. gemsandminerals.orggeologyscience.com

Malachite and Azurite (Cu₃(CO₃)₂(OH)₂): Malachite and azurite are both basic copper carbonates and are very commonly found together. alexstrekeisen.itquora.com Their formation is governed by subtle differences in the geochemical environment, particularly the partial pressure of CO₂ and pH. arizona.edu

Formation Conditions: Azurite generally forms under conditions of higher CO₂ partial pressure and slightly more acidic conditions compared to malachite. arizona.eduresearchgate.net Malachite is the more stable of the two under typical atmospheric conditions and in environments with lower CO₂ concentrations. arizona.edu

Paragenesis: It is common for azurite to alter to malachite. This transformation, often resulting in pseudomorphs where malachite retains the crystal shape of the original azurite, occurs when the CO₂ concentration in the surrounding fluids decreases. gemsandminerals.orgalexstrekeisen.it This makes the paragenetic sequence often azurite followed by malachite. researchgate.net

Malachite and Chrysocolla (Cu₂₋ₓAlₓ(H₂₋ₓSi₂O₅)(OH)₄·nH₂O): Chrysocolla, a hydrous copper silicate (B1173343), also frequently coexists with malachite in the oxidized zone. geologyscience.com

Formation Conditions: The formation of chrysocolla requires the presence of dissolved silica (B1680970) in the groundwater. In environments where both carbonate and silica are available, both minerals can precipitate.

Paragenesis: The stability relationship between malachite and chrysocolla is complex. In some cases, malachite can be replaced by chrysocolla if silica-rich solutions are introduced after the initial formation of malachite. researchgate.net However, they can also precipitate concurrently in different zones depending on local variations in fluid chemistry. researchgate.net

Malachite and Cuprite (B1143424) (Cu₂O): Cuprite, a copper oxide, is another common associate of malachite.

Formation Conditions: Cuprite tends to form in the lower parts of the oxidized zone, where oxygen levels are reduced compared to the near-surface environment where malachite is most abundant.

Paragenesis: Malachite can form as an alteration product of cuprite when the latter is exposed to carbonate-bearing waters. alexstrekeisen.it Conversely, malachite can also be found as pseudomorphs after cuprite. tgms.org The presence of both indicates fluctuating redox conditions and fluid chemistry.

The following table summarizes the typical paragenetic relationships and indicative geochemical conditions for these associated minerals.

| Mineral Pair | Common Paragenetic Sequence | Indicative Geochemical Change |

| Azurite → Malachite | Azurite forms first, then alters to malachite. | Decrease in CO₂ partial pressure and/or increase in pH. arizona.eduresearchgate.net |

| Malachite → Chrysocolla | Malachite forms, then is replaced by chrysocolla. | Introduction of silica-rich fluids. researchgate.net |

| Cuprite → Malachite | Cuprite forms, then alters to malachite. | Introduction of carbonate-rich, oxygenated water. alexstrekeisen.ittgms.org |

Interactions with Endogenous Organic Complexing Agents in Mineral Formation

The formation of malachite can be influenced by the presence of endogenous organic complexing agents in the geochemical system. Organic molecules, such as humic and fulvic acids derived from the decomposition of plant and microbial matter, can form soluble complexes with copper ions (Cu²⁺). academie-sciences.fracademie-sciences.fr

This complexation can have a dual effect on malachite precipitation. On one hand, the formation of stable organo-copper complexes can increase the mobility of copper in groundwater, allowing it to be transported over greater distances from its primary source before precipitating. academie-sciences.fracademie-sciences.fr This is particularly important in environments where the pH might otherwise be high enough to cause immediate precipitation of copper hydroxides or oxides.

On the other hand, for malachite to form, the copper must be released from the organic complex. This can occur through the degradation of the organic ligand or a change in solution chemistry (e.g., a significant pH increase) that destabilizes the organo-copper complex. Experimental studies have shown that basic copper carbonates, including malachite, can precipitate from solutions containing copper complexed with organic acids, such as lactate. academie-sciences.frresearchgate.net These studies suggest that organic agents can act as intermediaries, first enhancing copper transport and then facilitating its precipitation as a carbonate mineral upon interaction with a suitable substrate like calcite. academie-sciences.fracademie-sciences.fr

The interaction with organic matter can also influence the crystal habit and texture of the precipitating malachite. While the direct incorporation of these organic molecules into the malachite crystal lattice is not a defining feature, their presence in the mineralizing fluid can affect nucleation and growth rates. Therefore, organic complexing agents are a significant, though often overlooked, factor in the geochemical processes leading to the formation of secondary copper ore bodies.

Synthetic Approaches and Crystallization Research of Malachite Cu2 Co3 Oh 2

Controlled Laboratory Synthesis of Malachite

The creation of synthetic malachite in a laboratory setting provides a means to produce the compound for various applications, from pigments to catalytic precursors. The success of these syntheses hinges on the careful control of reactants and reaction conditions.

Examination of Reactant Systems (e.g., Copper Sulfate (B86663)/Nitrate (B79036) and Various Carbonate Sources)

The synthesis of malachite typically involves the reaction of a soluble copper(II) salt with a carbonate source in an aqueous solution. acs.orgfigshare.com The most commonly employed copper sources are copper(II) sulfate (CuSO₄) and copper(II) nitrate (Cu(NO₃)₂). acs.orgchymist.com The choice of carbonate source is varied and significantly influences the reaction pathway and product characteristics. Common carbonate sources include sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), calcium carbonate (CaCO₃), and even carbonated water. acs.orgfigshare.comscribd.comasdlib.org

For instance, a widely cited method involves the slow addition of a sodium carbonate solution to a copper sulfate solution, which results in the precipitation of basic copper carbonate. odinity.comchemicalbook.combrainly.com The general reaction is represented as: 2CuSO₄(aq) + 2Na₂CO₃(aq) + H₂O → Cu₂(CO₃)(OH)₂(s) + 2Na₂SO₄(aq) + CO₂(g) brainly.com

Similarly, copper nitrate can be used, often in conjunction with ammonia (B1221849) and a source of carbonic acid like club soda, to precipitate malachite. acs.orgchymist.com Some studies have explored a variety of reactant combinations to assess their efficacy in producing a product that matches the color and properties of natural malachite. acs.orgfigshare.com

Table 1: Common Reactant Systems for Malachite Synthesis

| Copper Source | Carbonate Source | Typical Reaction | Reference |

|---|---|---|---|

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sodium Carbonate (Na₂CO₃) | Precipitation in aqueous solution. | asdlib.orgodinity.combrainly.com |

| Copper(II) Sulfate (CuSO₄) | Sodium Bicarbonate (NaHCO₃) | Reaction with stirring until effervescence ceases. | scribd.comslideshare.net |

| Copper(II) Nitrate (Cu(NO₃)₂) | Sodium Carbonate (Na₂CO₃) | Bubbling CO₂ through a hot solution. | acs.org |

| Copper(II) Nitrate (Cu(NO₃)₂) | Ammonia (NH₃) & Carbonic Acid (H₂CO₃) | Formation of a copper-ammonia complex followed by precipitation with carbonic acid. | acs.orgchymist.com |

| Copper(II) Sulfate (CuSO₄) | Calcium Carbonate (CaCO₃) | Tested as a carbonate source in comparative studies. | acs.org |

Influence of Reaction Conditions (Temperature, pH, Aging Period) on Product Morphology and Purity

The physical and chemical properties of synthetic malachite are highly dependent on the conditions under which it is formed. Key parameters include temperature, pH, and the duration of the aging period.

Temperature: Temperature affects both the reaction kinetics and the crystalline phase of the product. Synthesis at elevated temperatures, such as 50°C, has been shown to produce purer malachite when mixing solutions of copper nitrate or sulfate with sodium carbonate. acs.org Some procedures call for heating the reaction mixture to boiling (100°C) for a set period to ensure the reaction completes. chymist.com Conversely, lower temperatures during aging (e.g., 8–20°C) can enhance the crystallinity of the malachite product. Studies on the thermal decomposition of synthetic malachite show it converts to copper(II) oxide (CuO) at temperatures around 350-400°C. acs.org

pH: The pH of the reaction medium is a critical factor that can determine whether malachite or other copper compounds are formed. d-nb.info For malachite to be the dominant mineral phase, the pH generally needs to be controlled within a specific range, typically between 4.2 and 9.2. d-nb.info Outside of this range, other species such as tenorite (CuO) at higher pH or azurite (B1638891) at lower pH may precipitate. d-nb.info Flotation studies for malachite recovery also highlight the importance of pH, with optimal collector performance often observed around pH 8. frontiersin.org

Aging Period: The aging of the precipitate after its initial formation plays a crucial role in its final structure. Research on copper-zinc catalysts shows that aging allows for the transformation of an initial amorphous precipitate (zincian georgeite) into crystalline zincian malachite. rsc.orgresearchgate.net This crystallization process during aging significantly influences the microstructure, surface area, and ultimately the catalytic activity of the final material. rsc.org An extended aging period, often for at least a day, is a common step in syntheses aiming for a well-defined, crystalline product. acs.orgfigshare.com The stability of the catalyst under reaction conditions was also found to improve in catalysts derived from precipitates that were aged after the crystallization of malachite. rsc.org

Table 2: Influence of Reaction Conditions on Malachite Synthesis | Parameter | Effect | Findings | Reference | | :--- | :--- | :--- | :--- | | Temperature | Affects crystallinity and phase purity. | Synthesis at 50°C can yield purer malachite. acs.org Aging at lower temperatures (8-20°C) can improve crystallinity. Thermal decomposition to CuO occurs around 400°C. acs.org | | pH | Determines the mineral phase that precipitates. | Malachite is the dominant phase in the pH range of 4.2–9.2. d-nb.info Optimal flotation recovery is often achieved at pH 8. frontiersin.org | | Aging Period | Influences crystallization and microstructure. | Aging transforms amorphous precursors into crystalline malachite, increasing surface area and improving catalyst stability. rsc.orgresearchgate.net |

Comparative Analysis of Synthetic Procedures for Optimized Yield and Desired Product Characteristics

Numerous synthetic routes for malachite have been proposed, leading to products with varying characteristics. Comparative studies have been conducted to evaluate different methods and identify procedures that yield a product closely matching natural malachite in color and composition. acs.orgfigshare.com

One such study tested eight different literature procedures, varying the copper salt (sulfate or nitrate) and the carbonate source (Na₂CO₃, CaCO₃, NaHCO₃, or seltzer water). acs.orgfigshare.com The products were evaluated based on their color, with five of the eight methods yielding a green product, while three produced blue precipitates. acs.orgfigshare.com The green products were confirmed as malachite through thermal decomposition and infrared spectroscopy. acs.org This analysis revealed that syntheses using copper nitrate with sodium carbonate and aged for a day, or copper sulfate with sodium bicarbonate, were effective at producing green malachite powders. acs.org

The yield of the final product is a key consideration. The theoretical yield can be calculated based on the stoichiometry of the reaction and the limiting reactant. chegg.com For industrial applications, such as the synthesis of precursors for Cu/ZnO catalysts, the optimization of synthesis conditions is critical. It has been shown that a low-temperature co-precipitation followed by a controlled aging process can lead to a more homogeneous precursor structure and improved catalytic activity compared to conventional high-temperature methods. mpg.de

Table 3: Comparative Overview of Selected Malachite Synthesis Procedures

| Method Highlights | Reactants | Conditions | Product Color | Reference |

|---|---|---|---|---|

| Hill Method | CuSO₄, NaHCO₃ | Room temperature (20°C) | Green | acs.org |

| TAN25 | Cu(NO₃)₂, Na₂CO₃ | Refrigerated aging (≥1 day) | Green | acs.org |

| TAN50 | Cu(NO₃)₂, Na₂CO₃ | Heated (50°C, ~2 hr) | Green | acs.org |

| Mactaggart | Cu(NO₃)₂, CaCO₃ | Aged at room temp (≥1 day) | Blue | acs.org |

| Ammonia/Seltzer | Cu(NO₃)₂, NH₃, Seltzer | Heated (70°C, ~1 hr) | Blue | acs.org |

Crystal Growth and Habit Modification Studies

The aesthetic appeal and physical properties of malachite are intrinsically linked to its crystal structure and common growth patterns. While large, well-formed single crystals are rare, the mineral exhibits a variety of characteristic habits.

Factors Governing Crystal Habit Development in Malachite (Cu₂(CO₃)(OH)₂)

Malachite crystallizes in the monoclinic system. valentinmagro.commindat.org However, it rarely forms macroscopic, distinct single crystals. rockngem.comalexstrekeisen.it Its most common habit is as aggregates of microscopic, needle-like (acicular) or fibrous crystals. mindat.orgrockngem.com These aggregates typically form in several ways:

Botryoidal or Mammillary: Smooth, rounded, grape-like or breast-like masses composed of radiating fibrous crystals. mindat.orgalexstrekeisen.it When cut and polished, these forms reveal the characteristic concentric bands of light and dark green. rockngem.com

Stalactitic: Growth forms resembling icicles, created by dripping, mineral-rich water. rockngem.com

Crystalline Crusts: Drusy coatings of tiny crystals covering a surface. mindat.orgalexstrekeisen.it

The development of these habits is governed by the conditions of its formation, which is typically in the oxidized zones of copper deposits. mindat.org The slow, secondary formation process from copper-rich solutions interacting with carbonate rocks dictates the growth of these aggregate forms rather than large, individual crystals. rockngem.com The size of the internal needle-like crystals can affect the shade of green observed, with finer needles resulting in different light absorption and thus different shades. rockngem.com

Investigations into Pseudomorphic Mineral Replacement Phenomena

Pseudomorphism is a geological process where one mineral is replaced by another, with the new mineral inheriting the external crystal shape of the original. geologyin.comle-comptoir-geologique.com Malachite is frequently involved in this phenomenon, most commonly as a pseudomorph after azurite (Cu₃(CO₃)₂(OH)₂). rockngem.comrockncrystals.aucapeminerals.co.za

This transformation occurs because azurite is chemically less stable than malachite under certain surface conditions. rockngem.com The conversion from azurite to malachite is a hydration reaction, involving the addition of water and the loss of a carbonate group, which can be summarized by the following chemical equation: 2Cu₃(CO₃)₂(OH)₂(s) + H₂O(l) → 3Cu₂(CO₃)(OH)₂(s) + CO₂(g) d-nb.info

This process is a type of substitution pseudomorphism, where the original mineral (azurite) is slowly dissolved and simultaneously replaced by the new mineral (malachite), preserving the tabular or prismatic crystal form of the azurite. geologyin.comcapeminerals.co.za These specimens are highly valued by collectors as they combine the green color of malachite with the distinct crystal shapes of azurite. rockncrystals.au Malachite can also form pseudomorphs after other copper minerals, such as cuprite (B1143424) (Cu₂O). rockngem.comle-comptoir-geologique.com

Advanced Spectroscopic and Analytical Characterization of Malachite Cu2 Co3 Oh 2

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the characterization of malachite, offering non-destructive analysis of its molecular vibrations.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the chemical bonding within malachite. The FT-IR spectrum of malachite displays characteristic absorption bands that correspond to the vibrational modes of its constituent carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.

The stretching vibrations of the hydroxyl groups are typically observed in the high-frequency region of the spectrum. For malachite, distinct peaks around 3404 cm⁻¹ and 3311 cm⁻¹ are indicative of the O-H stretching vibrations. mdpi.com The presence of multiple bands in this region suggests the existence of crystallographically non-equivalent hydroxyl groups within the malachite lattice, which are involved in hydrogen bonds of varying strengths. researchgate.net

The internal vibrational modes of the carbonate ion are prominent in the mid-frequency range. The asymmetric stretching vibrations of the C-O bonds in the carbonate group give rise to strong absorption bands, typically appearing around 1501 cm⁻¹ and 1384 cm⁻¹. mdpi.com The symmetric stretching of the C-O bond is also observed, often with overlapping peaks from OH librations. researchgate.net Bending vibrations of the CO₃²⁻ group are found at lower wavenumbers, with out-of-plane bending modes appearing around 873-819 cm⁻¹. researchgate.net

The presence of copper in the structure is confirmed by bands in the far-infrared region, with Cu-O bond vibrations observed around 575 cm⁻¹. researchgate.net The precise positions and intensities of these peaks can be influenced by factors such as crystallinity and the presence of impurities. acs.org

Table 1: Characteristic FT-IR Absorption Bands of Malachite

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3404, ~3311 | O-H Stretching Vibrations | mdpi.com |

| ~1501, ~1384 | Asymmetric Stretching of CO₃²⁻ | mdpi.com |

| ~1087, ~1040 | Symmetric Stretching of CO₃²⁻ / OH Librations | researchgate.net |

| ~873, ~819 | Out-of-Plane Bending of CO₃²⁻ | researchgate.net |

| ~575 | Cu-O Stretching Vibrations | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides complementary information to FT-IR, particularly for identifying molecular vibrations and lattice modes. The Raman spectrum of malachite is characterized by a series of distinct bands.

In the high-frequency region, bands corresponding to the O-H stretching vibrations are observed, typically around 3310 cm⁻¹ and 3382 cm⁻¹. The carbonate group (CO₃²⁻) exhibits several characteristic Raman active modes. The symmetric stretching (ν₁) of the C-O bonds results in strong bands around 1059 cm⁻¹ and 1097 cm⁻¹. The asymmetric stretching (ν₃) modes appear at approximately 1368 cm⁻¹, 1462 cm⁻¹, and 1495 cm⁻¹. The symmetric bending (ν₄) modes are found at about 722 cm⁻¹ and 755 cm⁻¹, while the asymmetric bending (ν₂) mode is observed around 820 cm⁻¹.

The lower frequency region of the Raman spectrum is dominated by lattice modes, which involve the external vibrations of the Cu²⁺ ions against the carbonate and hydroxyl units. mdpi.com These are typically observed below 600 cm⁻¹ and include intense bands at approximately 152 cm⁻¹, 219 cm⁻¹, 270 cm⁻¹, 352 cm⁻¹, 435 cm⁻¹, and 533 cm⁻¹. mdpi.com The band around 435 cm⁻¹ is particularly intense and is often considered a characteristic fingerprint for malachite.

Table 2: Key Raman Bands of Malachite

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3310, ~3382 | O-H Stretching | |

| ~1495, ~1462, ~1368 | ν₃ Asymmetric CO₃²⁻ Stretching | |

| ~1097, ~1059 | ν₁ Symmetric CO₃²⁻ Stretching | |

| ~820 | ν₂ Asymmetric CO₃²⁻ Bending | |

| ~755, ~722 | ν₄ Symmetric CO₃²⁻ Bending | |

| ~533, ~435, ~352, ~270, ~219, ~152 | Lattice Modes (Cu-O, Cu-OH, CO₃²⁻ librations) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Elemental and Structural Microanalysis

Microanalytical techniques are essential for determining the elemental composition, crystal structure, and morphology of malachite at a microscopic level.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a material and for elucidating its crystal structure. Malachite crystallizes in the monoclinic system. physicsopenlab.org The XRD pattern of malachite exhibits a unique set of diffraction peaks corresponding to specific crystallographic planes.

The most intense peak in the powder XRD pattern of malachite is typically observed at a 2θ value corresponding to a d-spacing of approximately 2.857 Å. webmineral.com Other significant reflections are found at d-spacings of 3.693 Å and 5.055 Å. webmineral.com These and other peaks in the diffraction pattern are compared with standard reference data, such as that from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD), to confirm the identity of the mineral. researchgate.neticdd.com For malachite, the reference pattern PDF 00-041-1390 is often cited for highly crystalline samples. icdd.com

XRD analysis not only confirms the presence of malachite but can also reveal the presence of other mineral phases, such as cuprite (B1143424) (Cu₂O) or azurite (B1638891) (Cu₃(CO₃)₂(OH)₂), which are often found in association with malachite. imeko.orgijcs.ro

Table 3: Principal X-ray Diffraction Peaks for Malachite

| d-spacing (Å) | Intensity (I/I₀) | Reference |

| 2.857 | 1.00 | webmineral.com |

| 3.693 | 0.85 | webmineral.com |

| 5.055 | 0.75 | webmineral.com |

This table is interactive. Click on the headers to sort the data.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In the analysis of malachite, XRF spectra will show a prominent peak for copper (Cu), confirming it as the major elemental constituent. researchgate.net XRF can also detect the presence of other elements, which may be present as impurities or in associated minerals. researchgate.net

For a more detailed analysis of trace impurities, Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is employed. This highly sensitive technique can quantify a wide range of trace elements at parts-per-million (ppm) or even lower concentrations. LA-ICP-MS analysis of malachite has been used to differentiate between natural and synthetic samples, as well as to suggest the geological origin of the mineral. researchgate.netgia.edu For instance, natural malachite may be enriched in elements such as Cobalt (Co) and Vanadium (V), while synthetic varieties might show higher concentrations of Zinc (Zn) and Magnesium (Mg). gia.edu Furthermore, elements like Beryllium (Be), Phosphorus (P), and Nickel (Ni) have been identified as key discriminators. gia.edu Studies have also utilized LA-ICP-MS to identify impurity elements like As, Sb, Fe, Ag, Au, Sn, Se, and Te in malachite from various deposits. geologica-balcanica.eu

Table 4: Example of Trace Element Concentrations (in ppm) in Natural vs. Synthetic Malachite from a GIA study

| Element | Natural Malachite (Range) | Synthetic Malachite (Range) | Reference |

| Be | Present | Below Detection Limit | gia.edu |

| P | Present | Below Detection Limit | gia.edu |

| Ni | Below Detection Limit | Significantly Elevated | gia.edu |

| Co | Enriched | Lower Concentration | gia.edu |

| V | Enriched | Lower Concentration | gia.edu |

| Zn | Lower Concentration | Enriched | gia.edu |

| Mg | Lower Concentration | Enriched | gia.edu |

This table is interactive. Click on the headers to sort the data. Note: "Enriched" and "Lower Concentration" are relative terms from the cited study.

Scanning Electron Microscopy (SEM) is an invaluable tool for visualizing the microstructure and morphology of malachite at high magnifications. SEM images can reveal a variety of crystal habits and aggregate forms. Malachite often occurs in botryoidal (grape-like), fibrous, or stalagmitic masses. physicsopenlab.org At the micro-level, these can be composed of acicular (needle-like) or tabular crystals. imeko.orgresearchgate.net

SEM studies have documented the formation of hierarchical malachite microspheres, which are composed of numerous two-dimensional microplatelets. nih.govresearchgate.net The morphology can be influenced by the conditions of formation, such as temperature and reactant concentrations. nih.govresearchgate.net SEM can also be used to observe the association of malachite with other minerals and to study the textural relationships between them. colab.wsresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can provide semi-quantitative elemental analysis of specific micro-features, correlating morphology with composition. imeko.orgthermofisher.com

X-ray Fluorescence (XRF) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Elemental Composition and Trace Impurity Profiling

Optical and Reflectance Spectroscopy for Pigmentological Research

Optical and reflectance spectroscopy are powerful non-invasive techniques for the characterization of pigments. These methods rely on the interaction of light with a material to obtain information about its chemical composition and physical properties. In the context of pigmentological research, these techniques are invaluable for identifying pigments, studying their degradation processes, and understanding historical painting techniques.

Fiber Optics Reflectance Spectroscopy (FORS) is a particularly useful technique that directs light onto a sample and measures the reflected light to determine pigment composition and structural features. mdpi.com This method, along with other spectroscopic techniques like Raman spectroscopy and X-ray fluorescence (XRF), provides a comprehensive understanding of the materials used in cultural heritage artifacts. mdpi.comrsc.org

Reflectance Spectrophotometry for Colorimetric Studies of Malachite (Cu₂(CO₃)(OH)₂) Pigments

Reflectance spectrophotometry is a key analytical tool for the colorimetric study of malachite (Cu₂(CO₃)(OH)₂) pigments. This technique measures the spectral reflectance of the pigment across the visible light spectrum, providing quantitative data that can be used to define its color precisely. The data is often expressed in the CIELAB color space, a three-dimensional color model that represents color as values for lightness (L), and the two-color components a (red-green axis) and b* (blue-yellow axis). acs.orgacs.orgspiedigitallibrary.org

The color of malachite pigment is influenced by several factors, including particle size. researchgate.net Grinding the mineral into a fine powder, a common practice for creating pigments, can affect its lightness and hue. acs.org Research has shown that a decrease in malachite particle size can lead to a shift towards the red-blue regions in the CIELAB color space. researchgate.net

The following tables present data from colorimetric studies of malachite pigments, illustrating the use of reflectance spectrophotometry in characterizing their color properties.

Table 1: CIELAB Color Space Coordinates for Natural and Synthetic Malachite

This table provides a comparison of the color coordinates for natural malachite and various synthetic malachite samples, demonstrating the variability in color that can be achieved through different synthesis methods. The data is based on studies where reflectance spectrophotometry was used to characterize the pigments. acs.orgacs.org

| Sample | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) |

| Natural Malachite (Reference) | 75-80 | < 0 | > 0 |

| Synthetic Malachite (Greener Samples) | Upper half of 0-100 range | < 0 | > 0 |

| Synthetic Malachite (Bluer Samples) | Upper half of 0-100 range | < 0 | < 0 |

Data synthesized from research findings. acs.org

Table 2: Influence of Particle Size on Malachite Pigment Color

This table illustrates the effect of particle size on the colorimetric properties of malachite pigment. The data shows a clear trend where smaller particle sizes result in a shift in the a* and b* coordinates, indicating a change in the perceived color. researchgate.net

| Particle Size | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |

| Coarse | Higher | Less Negative | More Positive |

| Fine | Lower | More Negative | Less Positive |

This table represents a trend observed in research where smaller particle sizes of malachite shifted the color towards the red-blue regions. researchgate.net

Table 3: Reflectance Maxima of Malachite Pigment

This table highlights the characteristic reflectance maximum of malachite, a key feature used for its identification in pigment analysis.

| Pigment | Approximate Reflectance Maximum (nm) |

| Malachite | 800 |

Data sourced from studies utilizing Fiber Optics Reflectance Spectroscopy (FORS). researchgate.net

Reflectance spectrophotometry, therefore, provides detailed and quantitative data crucial for the scientific study of malachite as a pigment. It allows for the objective characterization of its color, the assessment of factors influencing its appearance, and its unambiguous identification in complex mixtures and historical artifacts.

Computational Chemistry and Modeling of Malachite Cu2 Co3 Oh 2 Systems

Thermodynamic Modeling of Malachite Genesis and Stability Fields

Thermodynamic modeling is a crucial tool for understanding the conditions under which malachite (Cu₂(CO₃)(OH)₂) forms and remains stable in geological environments. By analyzing the thermodynamic properties of malachite and related copper minerals, researchers can predict its formation pathways and its relationships with other minerals.

Prediction of Formation Environments and Coexistence Relationships with Other Minerals

Malachite is a secondary copper mineral that typically forms in the oxidized zones of copper ore deposits. gemsandminerals.org Its formation is the result of the weathering and oxidation of primary copper sulfide (B99878) ores. wikipedia.org Thermodynamic data and models, such as Eh-pH diagrams, are used to delineate the stability fields of malachite and predict its coexistence with other minerals.

The stability of malachite is highly sensitive to changes in the chemical environment, particularly pH and the partial pressure of carbon dioxide (Pco₂). arizona.edu Malachite is generally more stable than its close relative, azurite (B1638891) (Cu₃(CO₃)₂(OH)₂), under common atmospheric conditions, which explains its more frequent occurrence. arizona.edumdpi.com The transition between azurite and malachite is very sensitive to slight variations in environmental chemistry. arizona.edu For instance, at a Pco₂ near normal atmospheric levels (10⁻³·⁴⁵ atm), malachite and azurite can coexist at specific pH values of 6.95 and 13.05. arizona.edumdpi.com However, malachite generally precipitates under neutral to slightly basic conditions, while azurite formation requires slightly acidic conditions and high carbonate ion activity. mdpi.com This often leads to the alteration of azurite into the more stable malachite. arizona.edu

Malachite is frequently found in association with other minerals, including:

Azurite (Cu₃(CO₃)₂(OH)₂): Often found together, with malachite commonly forming pseudomorphs after azurite. gemsandminerals.orgarizona.edu

Goethite (FeO(OH)) : A common association in the oxidized zones of copper deposits. wikipedia.org

Calcite (CaCO₃): Frequently occurs with malachite, especially in limestone host rocks which provide the necessary carbonate. wikipedia.org

Chrysocolla (Cu₂₋ₓAlₓ(H₂₋ₓSi₂O₅)(OH)₄·nH₂O): Another secondary copper silicate (B1173343) mineral found in similar environments. gemsandminerals.org

Cuprite (B1143424) (Cu₂O): A copper oxide that can be associated with malachite in oxidized copper deposits. gemsandminerals.org

Cerussite (PbCO₃): In some deposits, malachite can be found alongside lead carbonate minerals. mdpi.com

The enthalpies of formation from oxides for malachite and azurite have been determined by oxide melt solution calorimetry to be -52.5 ± 5.9 kJ mol⁻¹ and -84.7 ± 7.4 kJ mol⁻¹, respectively. researchgate.net These values are fundamental for constructing thermodynamic models that predict the phase relations between these minerals at different temperatures and pressures. researchgate.net

Density Functional Theory (DFT) Studies of Malachite Surface Interactions

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials at the atomic level. DFT studies on malachite have provided significant insights into its surface interactions, particularly concerning the adsorption of various molecules, which is critical for processes like mineral flotation.

Adsorption Characteristics and Mechanisms on Specific Malachite Crystal Faces

DFT calculations have been instrumental in understanding how different chemical collectors adsorb onto specific crystal faces of malachite. The (−2 0 1) face of malachite is often selected for these studies due to its thermodynamic stability. mdpi.comresearchgate.net

Research has shown that the adsorption mechanism often involves chemical bonding between the collector molecules and the copper atoms on the malachite surface. mdpi.comresearchgate.net For example, in the case of phosphonic acid collectors, there is a charge transfer from the oxygen atoms of the collector to the active copper atoms on the mineral surface, leading to chemical adsorption. mdpi.com The structure of the collector molecule, such as the length of its carbon chain, can significantly influence its adsorption capacity by affecting its Highest Occupied Molecular Orbital (HOMO) energy. mdpi.com A higher HOMO energy corresponds to a stronger electron-donating ability, enhancing the adsorption. mdpi.com

Studies comparing different collectors, such as bis(2,4,4-trimethylpentyl) phosphinic acid (BTPA), diethyl phosphinic acid (DEPA), and diphenyl phosphinic acid (DPPA), have revealed that BTPA exhibits a superior adsorption capacity on the malachite surface. mdpi.com This is attributed to more effective electron exchange between the oxygen atoms of BTPA and the copper atoms on the malachite surface. mdpi.com

Similarly, DFT calculations for the adsorption of cupferron (B1669334) on the malachite (−2 0 1) surface indicated that the primary interaction is between the oxygen atoms of the cupferron and the copper atoms on the surface, forming a stable five-membered-ring cupferron-Cu complex. researchgate.net

Investigation of Interfacial Reaction Energetics and Pathways

DFT calculations also allow for the investigation of the energetics and pathways of reactions occurring at the malachite-water interface. This includes calculating adsorption energies, which quantify the stability of the adsorbed species on the mineral surface.

For instance, the adsorption energy of a cupferron anion on the malachite surface in the most stable configuration was calculated to be -2.092 eV, indicating strong chemical adsorption. researchgate.net Analysis of the density of states (DOS) further supports this by showing an overlap between the O 2p orbitals of the cupferron and the Cu 3d orbitals of the malachite surface, which is characteristic of a stable chemical bond. researchgate.net

In another study, the combined adsorption of benzohydroxamic acid (BHA) and sodium butyl-xanthate (SBX) on the malachite surface was investigated. semanticscholar.org DFT calculations showed that the adsorption energy for the combined collectors was significantly lower than for either collector alone, confirming a synergistic effect that enhances their performance in flotation. semanticscholar.org

Below is an interactive data table summarizing the adsorption energies of different collectors on the malachite surface as determined by DFT studies.

| Collector/Adsorbate | Malachite Crystal Face | Adsorption Energy (eV) | Key Findings |

| Cupferron | (−2 0 1) | -2.092 | Formation of a stable five-membered-ring cupferron-Cu complex. researchgate.net |

| Benzohydroxamic acid (BHA) and Sodium Butyl-Xanthate (SBX) | (−2 0 1) | Lower than individual collectors | Synergistic effect observed, enhancing adsorption. semanticscholar.org |

Malachite Cu2 Co3 Oh 2 in Materials Science and Conservation Research

Historical and Contemporary Utilization as a Pigment

Malachite, a basic copper(II) carbonate, has been a significant green pigment in art and decoration for millennia, valued for its vibrant color. Its use dates back to ancient Egypt, where it was used in tomb paintings as early as the 4th Dynasty (c. 2625–2500 B.C.E.). naturalpigments.com Its application is also well-documented in ancient Chinese artworks, such as the mural paintings of the Tang Dynasty (618–907 CE). researchgate.netmdpi.com Throughout European art history, it was a common, if not as extensively used as azurite (B1638891), green pigment in medieval and Renaissance paintings. naturalpigments.comuchicago.edu While its use in bulk modern paints is no longer routine, it remains a sought-after pigment for artists' paints and for the restoration of historical artworks.

Studies on Pigment Stability, Aging, and Degradation Mechanisms

The stability of malachite as a pigment is a complex subject, influenced by the binding medium, environmental conditions, and the presence of other chemical species. While often considered a permanent pigment, various degradation pathways have been identified through scientific research. webexhibits.orgsi.edu

In oil paintings, malachite has demonstrated good permanence, though it can sometimes acquire a brownish hue due to the darkening of the oil binder. naturalpigments.comwebexhibits.org It is generally considered lightfast, showing little to no change upon exposure to light. naturalpigments.comwebexhibits.org However, its stability is significantly affected by the chemical environment. Malachite is sensitive to acids, which will decompose the pigment. naturalpigments.com

Several degradation mechanisms have been observed:

Formation of Copper Oxalates: In some artworks, particularly those exposed to biological activity, malachite has been found to degrade into copper oxalates like moolooite. researchgate.net This transformation is often facilitated by microorganisms such as lichens that excrete oxalic acid. researchgate.net

Decomposition to Copper Oxides: Studies have shown that malachite can decompose, forming black copper(II) oxide (tenorite, CuO). scispace.comresearchgate.net This process has been noted to be more pronounced when malachite is used in an egg yolk binder, where the carbonate part of the molecule shows instability. si.eduscispace.comresearchgate.net High temperatures, such as in the event of a fire, can also lead to the formation of black copper oxides. d-nb.info

Reaction with Sulfur Compounds: Theoretically, malachite can be blackened by sulfur compounds like hydrogen sulfide (B99878), which can be present in polluted air. naturalpigments.comwebexhibits.org However, this has not been widely reported in practice. naturalpigments.comwebexhibits.org

Interaction with Binders: The binding medium plays a crucial role in the stability of malachite. Besides the aforementioned instability in egg yolk, malachite has been observed to react with oil binding media to form copper soaps. d-nb.info In tempera paintings, it has generally been found to hold up well. webexhibits.org

Alteration by UV Radiation: Exposure to ultraviolet (UV) light can induce changes in malachite. Studies on silk paintings have shown that UV exposure can lead to oxidative degradation and changes in the elemental composition of the pigment. spiedigitallibrary.org

Table 1: Summary of Malachite Degradation Pathways

| Degradation Pathway | Triggering Factor(s) | Resulting Product(s) |

|---|---|---|

| Chemical Decomposition | Acids, High Temperature | Soluble copper salts, Carbon dioxide, Copper(II) oxide (Tenorite) |

| Biological Degradation | Microorganisms (e.g., lichens), Oxalic acid | Copper oxalates (e.g., Moolooite) |

| Photo-degradation | UV Light | Oxidative degradation products |

| Reaction with Pollutants | Hydrogen sulfide, Nitrogen dioxide, Acetic acid vapor | Copper sulfide (theoretical), Rouaite, Copper acetate (B1210297) |

| Binder Interaction | Oil, Egg yolk | Brownish hue, Copper soaps, Copper(II) oxide (Tenorite) |

Analytical Studies of Malachite (Cu₂(CO₃)(OH)₂) in Historical Artworks and Mural Paintings

The identification of malachite in cultural heritage objects is crucial for understanding historical artistic practices, dating, and provenance, as well as for developing appropriate conservation strategies. A range of non-invasive and micro-analytical techniques are employed for this purpose.

Multi-analytical approaches are common. For instance, in the study of 19th-century mural paintings from the El Sakakeny Palace in Egypt, a combination of Optical Microscopy, Scanning Electron Microscopy with Energy Dispersive X-ray analysis (SEM-EDX), X-ray Diffraction (XRD), and Fourier Transform Infrared Spectroscopy (FTIR) was used to identify malachite among other pigments. Similarly, analysis of murals in the Mogao Grottoes in China utilized polarized light microscopy, SEM-EDS, Raman spectroscopy, and FTIR to characterize the pigments, confirming the use of malachite. researchgate.net

Key analytical techniques and their applications include:

Raman Spectroscopy: This technique is highly effective for identifying malachite due to its characteristic spectral fingerprint. mdpi.comresearchgate.net It has been successfully used to identify malachite in Tang Dynasty tomb murals. mdpi.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is another powerful tool for identifying the molecular structure of malachite, revealing characteristic absorption bands of its carbonate and hydroxide (B78521) groups. researchgate.net

Scanning Electron Microscopy with Energy Dispersive X-ray analysis (SEM-EDS): This method provides morphological and elemental information. The detection of copper is a primary indicator, though it cannot alone distinguish malachite from other copper pigments. researchgate.netmdpi.com The characteristic angular grain shape can also suggest the use of mineral malachite. mdpi.com

X-ray Diffraction (XRD): XRD is used to identify the crystalline structure of the pigment, providing definitive identification of malachite. mdpi.com

X-ray Fluorescence (XRF): A non-invasive technique that can identify the presence of copper, pointing to the use of a copper-based pigment. mdpi.com

These analytical studies not only confirm the presence of malachite but also provide insights into the artists' techniques, such as the deliberate mixing of malachite with other pigments like green earth to achieve different shades. mdpi.com

Conservation Science Applications and Methodologies

The conservation of artifacts containing malachite requires a deep understanding of its degradation mechanisms to develop effective preservation and restoration strategies. The primary goal is to mitigate the factors that cause deterioration while ensuring the long-term stability of the object.

Effects of Atmospheric Pollutants (e.g., Nitrogen Dioxide) on Malachite (Cu₂(CO₃)(OH)₂) Pigments

Atmospheric pollutants pose a significant threat to the stability of malachite pigments on cultural heritage objects, especially those exposed to urban or industrial environments. britannica.com

Nitrogen Dioxide (NO₂): Research has shown that nitrogen dioxide directly affects malachite. researchgate.net Exposure to NO₂ can cause chemical changes, leading to the formation of new compounds. researchgate.net In laboratory experiments, the copper nitrate (B79036) mineral Rouaite (Cu₂(NO₃)(OH)₃) was identified as a degradation product on malachite exposed to NO₂ gas. researchgate.net This chemical alteration can be accompanied by physical damage, such as the exfoliation of the pigment layer. researchgate.net

Sulfur Dioxide (SO₂): In the presence of humidity, sulfur dioxide, another common pollutant, can convert basic copper carbonate into a more soluble basic copper sulfate (B86663). openedition.org This transformation can accelerate the decomposition of the support material, such as paper. openedition.org The combination of SO₂ and NO₂ can have a synergistic effect, speeding up the degradation process. nilu.no

Acetic Acid Vapors: Volatile organic compounds, such as acetic acid vapors emanating from materials like wood storage cabinets, can also degrade malachite. Studies have shown that malachite reacts with acetic acid to form a variety of copper acetate, a compound related to the pigment verdigris. geoscienceworld.org

Table 2: Impact of Atmospheric Pollutants on Malachite

| Pollutant | Chemical Effect | Physical Effect |

|---|---|---|

| **Nitrogen Dioxide (NO₂) ** | Formation of Rouaite (Cu₂(NO₃)(OH)₃) | Discoloration, Exfoliation of pigment layer |

| **Sulfur Dioxide (SO₂) ** | Conversion to basic copper sulfate | Potential for damage to the support material |

| Acetic Acid | Formation of copper acetate (verdigris variety) | Color change |

Development of Methodologies for Preservation and Restoration of Malachite-Containing Cultural Heritage Artifacts

The preservation and restoration of artifacts containing malachite focus on two main areas: controlling the environment to prevent further degradation and developing specific treatments to stabilize the pigment and its support.

Preventive Conservation: A critical aspect of preservation is the control of the environment. This includes maintaining stable temperature and relative humidity levels (recommended ranges are often 50–55% RH and 16–20 °C) and minimizing exposure to light, especially UV radiation, which can cause photochemical reactions. spiedigitallibrary.orgbritannica.comartesicura.com Filtering air to remove pollutants like SO₂ and NO₂ is also a key preventive measure. britannica.comnilu.no

Restoration and Treatment: When degradation has already occurred, conservation scientists and restorers may employ several methodologies: